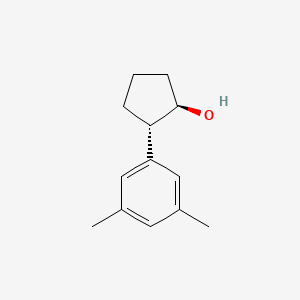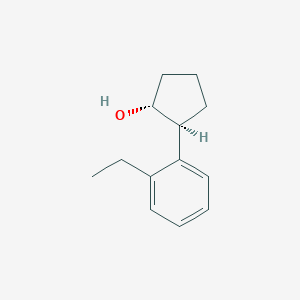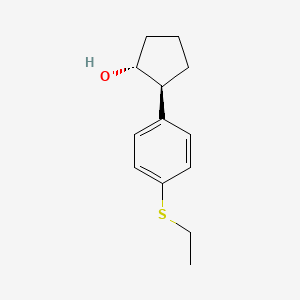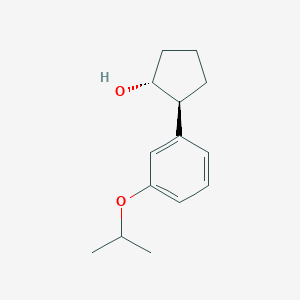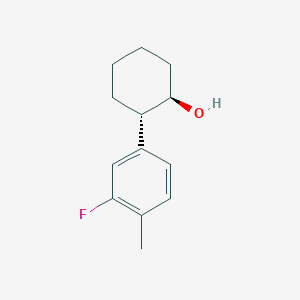
(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol is a chiral alcohol compound with a cyclohexane ring substituted by a 4-ethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with cyclohexanone to form the corresponding alcohol.
Chiral Resolution: The racemic mixture obtained from the Grignard reaction is then subjected to chiral resolution techniques, such as chromatography or enzymatic resolution, to isolate the (1R,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions followed by efficient chiral resolution processes to ensure high yield and purity of the desired enantiomer.
化学反応の分析
Types of Reactions
Oxidation: (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol can undergo oxidation reactions to form the corresponding ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: Various alcohol derivatives can be formed.
Substitution: The major products depend on the substituent introduced.
科学的研究の応用
(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: The compound can be used in studies involving chiral recognition and enantioselective processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of (1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol depends on its specific application. In general, the compound interacts with molecular targets through its hydroxyl group and chiral center, which can influence its binding affinity and selectivity. The pathways involved may include enzymatic interactions, receptor binding, and participation in metabolic processes.
類似化合物との比較
Similar Compounds
(1S,2R)-2-(4-ethylphenyl)cyclohexan-1-ol: The enantiomer of the compound with opposite stereochemistry.
(1R,2S)-2-(4-methylphenyl)cyclohexan-1-ol: A similar compound with a methyl group instead of an ethyl group.
(1R,2S)-2-(4-isopropylphenyl)cyclohexan-1-ol: A compound with an isopropyl group instead of an ethyl group.
Uniqueness
(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
(1R,2S)-2-(4-ethylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h7-10,13-15H,2-6H2,1H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZILVIQJXDVAOT-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
